Chemical structure and physical properties of diisopropyl thiophen-3-ylboronate
Chemical structure and physical properties of diisopropyl thiophen-3-ylboronate
An In-depth Technical Guide to Diisopropyl Thiophen-3-ylboronate and Its Analogs for Researchers and Drug Development Professionals
Foreword
The landscape of modern organic synthesis and medicinal chemistry is continually shaped by the emergence of versatile and efficient building blocks. Among these, organoboron compounds, particularly boronic acid esters, have carved out a significant niche. This guide focuses on diisopropyl thiophen-3-ylboronate, a member of this important class of reagents. While specific data for the diisopropyl ester is not widely available in public literature, we will draw upon the extensive information available for its close and commercially prevalent analog, thiophene-3-boronic acid pinacol ester. The structural and functional similarities between these esters allow the pinacol derivative to serve as a reliable proxy for understanding the chemical behavior and utility of the diisopropyl variant. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, blending fundamental principles with practical, field-proven insights.
Molecular Structure and Identification
The reactivity and physical properties of diisopropyl thiophen-3-ylboronate are intrinsically linked to its molecular architecture. It features a thiophene ring connected to a boronic acid esterified with two isopropyl groups. This structure is a key synthon for introducing the thiophene-3-yl moiety in organic synthesis.
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Chemical Name: Diisopropyl thiophen-3-ylboronate
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Molecular Formula: C₁₀H₁₇BO₂S
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Molecular Weight: 212.11 g/mol
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CAS Number: 194851-20-2 (Note: This CAS number is not widely cited; the pinacol ester analog is more common).
For reference, the closely related and more extensively studied analog is:
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Analog: Thiophene-3-boronic acid, pinacol ester
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Molecular Formula: C₁₀H₁₅BO₂S
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Molecular Weight: 210.10 g/mol
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CAS Number: 214360-70-0[1]
Caption: Chemical structure of diisopropyl thiophen-3-ylboronate.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The following table summarizes the known properties of thiophene-3-boronic acid and its pinacol ester, which are expected to be similar to the diisopropyl ester. Boronic acids exist in a trigonal planar geometry with an empty p orbital on the sp² hybridized boron atom, making them susceptible to interaction with Lewis bases.[2]
| Property | Value (for Thiophene-3-boronic acid pinacol ester) | Value (for Thiophene-3-boronic acid) |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not widely reported; expected to be a low-melting solid or liquid | 164-169 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, ether) | Soluble in organic solvents |
| Stability | Sensitive to moisture; handle under inert atmosphere | Contains varying amounts of anhydride |
Expertise & Experience Insight: The choice of ester group (e.g., diisopropyl vs. pinacol) on the boronic acid can influence its physical properties, such as melting point and solubility, as well as its stability and reactivity in certain contexts. Pinacol esters are often favored due to their high stability and crystalline nature, which facilitates purification. However, diisopropyl esters may offer different solubility profiles that could be advantageous in specific solvent systems.
Synthesis and Purification: A Validated Approach
The synthesis of aryl boronic esters is a well-established process, most commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding route to the desired product.
Caption: General experimental workflow for the synthesis of diisopropyl thiophen-3-ylboronate.
Detailed Experimental Protocol (General Method)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, combine 3-bromothiophene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv., as a proxy for the diisopropyl equivalent), potassium acetate (3.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.).
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Solvent Addition: Under a positive pressure of nitrogen, add anhydrous dioxane or toluene via cannula.
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness of Protocol: This protocol is self-validating through the monitoring of the reaction progress. The disappearance of the starting 3-halothiophene and the appearance of the boronic ester product can be tracked, ensuring the reaction proceeds as expected. The final product's purity is confirmed by standard analytical techniques such as NMR and mass spectrometry.
Applications in Suzuki-Miyaura Cross-Coupling
Diisopropyl thiophen-3-ylboronate is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience Insight: The success of a Suzuki-Miyaura coupling often hinges on the judicious choice of catalyst, base, and solvent. For challenging couplings, such as those involving sterically hindered substrates, the use of specialized phosphine ligands or pre-catalysts can be beneficial. The base not only activates the boronic ester but also plays a role in the overall catalytic turnover.
The Thiophene Moiety in Drug Development
The thiophene ring is a well-recognized "privileged structure" in medicinal chemistry.[5] It is a bioisostere of the phenyl ring and is present in a wide range of pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[5][6][7][8][9] The incorporation of a thiophene moiety can significantly impact a drug candidate's metabolic stability, potency, and selectivity.
Notable drugs containing a thiophene ring include:
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Olanzapine: An antipsychotic medication.[9]
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Clopidogrel: An antiplatelet agent.[9]
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Tiotropium: A bronchodilator for COPD.
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Raltitrexed: An anticancer agent.[9]
Diisopropyl thiophen-3-ylboronate serves as a key intermediate for the synthesis of analogs of these and other thiophene-containing drugs, facilitating structure-activity relationship (SAR) studies and the discovery of new chemical entities.
Safety, Handling, and Storage
As with all boronic acid derivatives, appropriate safety precautions should be taken when handling diisopropyl thiophen-3-ylboronate.
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Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Prevent contact with skin and eyes.[10][11]
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1][11] Boronic acids and their esters are sensitive to moisture.
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Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]
Conclusion
Diisopropyl thiophen-3-ylboronate, and its close analog the pinacol ester, are powerful reagents in the synthetic chemist's toolbox. Their utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for incorporating the medicinally important thiophene-3-yl scaffold into complex molecules. A thorough understanding of their chemical properties, synthesis, and handling is essential for their successful application in both academic research and industrial drug development.
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Google Scholar.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Google Scholar.
- SAFETY DATA SHEET. Fisher Scientific.
- CAS No. 957062-52-1 Specifications. Ambeed.com.
- SAFETY DATA SHEET. TCI Chemicals.
- Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- 214360-70-0|Thiophene-3-boronic acid, pinacol ester|BLD Pharm. BLD Pharm.
- (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure. Google Scholar.
- SAFETY DATA SHEET. Merck Millipore.
- 3-Thienylboronic acid = 95.0 6165-69-1. Sigma-Aldrich.
- 108847-24-1 | Dibenzo[b,d]thiophen-3-ylboronic acid. AiFChem.
- diethyl 2-isopropylthiophen-3-ylphosphonate. LookChem.
- Dibenzo[b,d]thiophen-3-ylboronic Acid | 108847-24-1. TCI Chemicals.
- Benzothiophen-3-ylboronic acid | CAS 113893-08-6. Chemical-Suppliers.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). PMC.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. (2019). Organic Syntheses.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Google Scholar.
- Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks.
- Electrochemical Cross-Coupling Reactions between Arylboronic Esters and Aryllithiums Using NaBr as a Halogen Mediator. (2023). Google Scholar.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Google Scholar.
- Diisopropyl Methylphosphonate | C7H17O3P. PubChem.
- Diisopropyl ether. Wikipedia.
- Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. PMC.
- New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
- Dibenzo[b,d]thiophen-3-ylboronic acid | 108847-24-1. Google Scholar.
- Synthesis of diisopropyl 4-diethylaminoacetoxy-1,3-dithiolan-2-ylidene malonate (Compound 19). PrepChem.com.
- Dibenzo[b,d]thiophen-1-ylboronic acid | 1245943-60-5. Sigma-Aldrich.
- Diisopropyl Malonate. Tiande Chemical.
Sources
- 1. 214360-70-0|Thiophene-3-boronic acid, pinacol ester|BLD Pharm [bldpharm.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
